2-Ethoxy-5-nitropyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

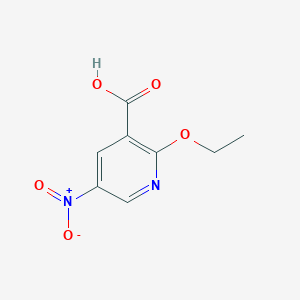

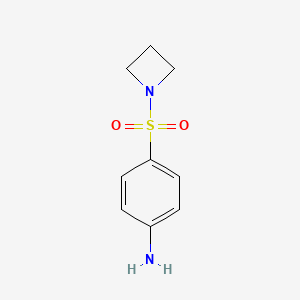

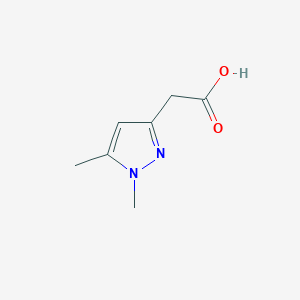

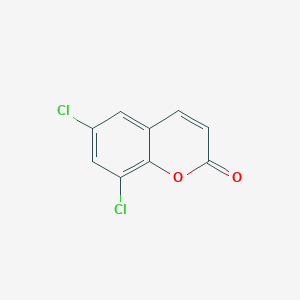

2-Ethoxy-5-nitropyridine-3-carboxylic acid is a chemical compound that is part of the pyridine family, characterized by a pyridine ring which is a six-membered aromatic ring with one nitrogen atom. The compound is further modified with an ethoxy group at the second position, a nitro group at the fifth position, and a carboxylic acid group at the third position. This structure suggests that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related pyridine compounds has been explored in various studies. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involved a novel protocol using Vilsmeier–Haack chlorination starting from a dihydropyridine precursor . Another study investigated the substitution reactions of 5-nitropyridine-2-sulfonic acid, leading to the formation of various substituted pyridines, including 2-ethoxy-5-nitropyridine with a high yield of 97% . These methods could potentially be adapted for the synthesis of this compound by introducing the appropriate functional groups at the required positions on the pyridine ring.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be analyzed using techniques such as X-ray crystallography, IR, NMR, and electronic spectroscopy. For example, the solid-state structure of a chlorinated methoxymethyl nitropyridine compound was determined using X-ray analysis, revealing the presence of two independent molecules in the asymmetric unit with almost identical geometric parameters . Such structural analyses are crucial for understanding the molecular geometry, electronic distribution, and potential reactive sites of the compound.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be quite diverse. The study on substitution reactions of 5-nitropyridine-2-sulfonic acid showed that the sulfonate group could be replaced by various nucleophiles, including oxygen and nitrogen nucleophiles . This indicates that the pyridine ring can undergo nucleophilic substitution reactions, which could be useful for further functionalization of the compound. However, the reactivity will depend on the substituents present on the pyridine ring and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their substituents. For instance, the absorption and fluorescence maxima of a chlorinated methoxymethyl nitropyridine compound were observed at 290 nm and 480 nm, respectively, and the effects of solvents on the emission spectra were investigated . These properties are important for applications in materials science, such as in the development of optical materials. The solubility, melting point, and stability of this compound would be influenced by the ethoxy, nitro, and carboxylic acid groups, but specific data on these properties would require empirical determination.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Substitution Reactions : 2-Ethoxy-5-nitropyridine-3-carboxylic acid and related compounds have been explored for their reactivity in substitution reactions. These reactions are fundamental in synthesizing various substituted pyridines, demonstrating the compound's versatility in organic synthesis (Bakke & Sletvold, 2003).

- Facile Synthesis Methods : Research has been conducted on efficient synthesis methods for related compounds, emphasizing the importance of developing straightforward and high-yield synthesis techniques in the field of organic chemistry (Tzvetkov & Müller, 2012).

Applications in Drug Development

- Hypoglycemic Properties : Studies have explored the synthesis and examination of compounds related to this compound, particularly in the context of their hypoglycemic properties. This showcases the potential pharmaceutical applications of these compounds (Proshchenkova et al., 2021).

Industrial and Biological Applications

- Nicotinic Acid Production : The compound's derivatives play a role in the production of nicotinic acid, a significant component in human and animal nutrition. This highlights the industrial significance of these compounds in producing essential nutrients (Lisicki et al., 2022).

- Electroorganic Synthesis : Research into the electroorganic synthesis of related compounds demonstrates the applicability of this compound derivatives in organic electrochemistry, further expanding their utility in various scientific fields (Raju et al., 2003).

Safety and Hazards

Propiedades

IUPAC Name |

2-ethoxy-5-nitropyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-2-15-7-6(8(11)12)3-5(4-9-7)10(13)14/h3-4H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSREOLUIPGEMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634562 |

Source

|

| Record name | 2-Ethoxy-5-nitropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

247582-60-1 |

Source

|

| Record name | 2-Ethoxy-5-nitropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)

![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)